2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione

Description

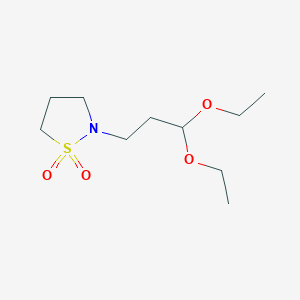

2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione is a heterocyclic compound featuring a thiazolidine dione core (a five-membered ring containing sulfur, nitrogen, and two ketone groups) substituted with a 3,3-diethoxypropyl group. Applications likely include its use as a building block in organic synthesis or pharmaceutical intermediates, though further studies are needed to confirm its biological activity.

Properties

IUPAC Name |

2-(3,3-diethoxypropyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4S/c1-3-14-10(15-4-2)6-8-11-7-5-9-16(11,12)13/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUQVDIWOITYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCN1CCCS1(=O)=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione typically involves the reaction of 3,3-diethoxypropylamine with a suitable thiazolidine-1,1-dione precursor. One common method includes the use of sodium hydrosulfite and formaldehyde in an aqueous medium to form the intermediate, which is then cyclized to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The diethoxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazolidine derivatives.

Substitution: Various substituted thiazolidinediones depending on the nucleophile used.

Scientific Research Applications

2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in the development of therapeutic agents, particularly in the treatment of metabolic disorders.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and receptor binding, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The thiazolidine dione core is shared among several analogs, but substituent variations critically influence their properties:

- 2-Isopropylisothiazolidine 1,1-dioxide (CAS 279669-65-7): Features an isopropyl group instead of diethoxypropyl. The isopropyl substituent increases lipophilicity, reducing water solubility compared to the ethoxy-rich target compound .

- 3-(Iodomethyl)-1λ⁶,2-thiazolidine-1,1-dione : Contains an iodomethyl group, which introduces significant molecular weight (259.07 g/mol) and enhances reactivity in halogen-based substitutions .

Physical and Chemical Properties

Research Findings

- Substituent Impact: The diethoxypropyl group in the target compound likely improves solubility in ethanol or acetonitrile compared to isopropyl analogs, as seen in phosphonate derivatives . Ether oxygens may also facilitate hydrogen bonding, influencing crystal packing (relevant to crystallography studies using SHELX software ).

- Reactivity : Thiazolidine diones with electron-withdrawing groups (e.g., iodomethyl) exhibit higher reactivity in cross-coupling reactions, whereas ethoxy groups may stabilize the core structure .

Biological Activity

2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione is a compound that belongs to the thiazolidinedione class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C10H21NO4S |

| Molecular Weight | 251.35 g/mol |

| IUPAC Name | 2-(3,3-diethoxypropyl)-1,2-thiazolidine 1,1-dioxide |

| CAS Number | 1342874-58-1 |

| Appearance | Liquid |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which plays a crucial role in glucose metabolism and lipid storage. Additionally, it may exhibit antioxidant properties and influence signaling pathways related to inflammation and cell proliferation.

Antidiabetic Activity

Thiazolidinediones are known for their role in managing type 2 diabetes mellitus. Research indicates that derivatives of thiazolidinediones can improve insulin sensitivity and reduce blood glucose levels. For example:

- In a study involving diabetic rats treated with a thiazolidinedione derivative similar to this compound, significant reductions in blood glucose levels were observed over a four-week treatment period .

Antioxidant Properties

The compound has been investigated for its potential antioxidant effects. Antioxidants are vital in mitigating oxidative stress associated with various diseases, including diabetes and cardiovascular conditions. Preliminary studies suggest that this compound may scavenge free radicals and reduce oxidative damage in cellular models.

Study on Insulin Sensitivity

A notable study evaluated the effects of thiazolidinedione derivatives on insulin sensitivity in Wistar rats. The results indicated that specific modifications in the chemical structure could enhance the euglycemic effect:

- C40 Treatment : Blood glucose levels decreased from 371 mg/dL to 84 mg/dL over four weeks.

- C81 Treatment : Showed a reduction from 456 mg/dL to 160 mg/dL .

Inhibition of Enzymes

Research has also highlighted the enzyme inhibitory potential of thiazolidinediones:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.